N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclohexane ring attached to a carboxamide group, which is further substituted with a 2-methylpropylcarbamoyl group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2-methylpropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Cyclohexanecarboxylic acid+2-methylpropylamineDCCthis compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the amide group into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide has found applications in several scientific domains:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: Utilized in the formulation of advanced materials, including organogelators and rheology modifiers.
Mechanism of Action
The mechanism of action of N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyclohexane ring provides hydrophobic interactions that can enhance binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
Cyclohexanecarboxamide: A simpler analog without the 2-methylpropylcarbamoyl substitution, used as a cooling agent and TRPM8 receptor agonist.
N-methylcyclohexanecarboxamide: Another analog with a methyl group instead of the 2-methylpropyl group, exhibiting different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)8-13-12(16)14-11(15)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFXJWXBKBCMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(=O)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.